4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H13N3/c1-2-8(9-3-1)4-7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) |
InChI Key |
KPQKXHASFXHNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the reaction of pyrazole derivatives with pyrrolidine. One common method is the alkylation of pyrazole with a pyrrolidine derivative under basic conditions. The reaction can be carried out using sodium hydride as a base and dimethylformamide as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen and pyrazole N-H groups participate in nucleophilic substitutions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (KOH/DMF) to form N-alkylated derivatives. This is critical for modifying pharmacological properties .
-
Acylation : Acetyl chloride in dichloromethane introduces acetyl groups at the pyrrolidine nitrogen, enhancing solubility for further functionalization.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | KOH, DMF, 100°C | N-Methylpyrrolidine-pyrazole derivative | |
| Acetyl chloride | DCM, rt, 12 h | N-Acetylated derivative |
Oxidation Reactions
The methylene bridge and pyrazole ring undergo oxidation:
-
Bridge Oxidation : Using KMnO₄ in acidic or neutral media converts the methylene group (-CH₂-) to a ketone (-C=O), forming 4-(pyrrolidin-2-yl)carbonyl-1H-pyrazole .
-
Ring Oxidation : CrO₃ in acetic acid oxidizes the pyrazole ring to pyrazole-4-carboxylic acid derivatives .
Table 2: Oxidation Reactions
| Oxidizing Agent | Target Site | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Methylene bridge | 4-(Pyrrolidin-2-yl)carbonyl-1H-pyrazole | |
| CrO₃ (AcOH) | Pyrazole ring | Pyrazole-4-carboxylic acid |
Condensation Reactions
The compound reacts with carbonyl-containing species:
-
Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol/acetic acid to form hydrazones, precursors for pyrazole derivatives .
-
Chalcone Synthesis : Condenses with acetophenones via Claisen-Schmidt reactions to yield α,β-unsaturated ketones .
Table 3: Condensation Reactions
| Partner Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Phenylhydrazine | EtOH, AcOH, reflux | Pyrazole-phenylhydrazone | |
| 4-Nitroacetophenone | KOH, EtOH, 80°C | Chalcone derivative |
Cycloaddition Reactions
Participates in 1,3-dipolar cycloadditions:
-
With Nitrile Oxides : Forms isoxazoline-fused pyrazole-pyrrolidine hybrids under microwave irradiation.
-
With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates.
Table 4: Cycloaddition Reactions
| Dipole | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Nitrile oxide | MW, 120°C, 30 min | Isoxazoline-pyrazole hybrid | |
| Benzyl azide | CuSO₄, rt, 24 h | Triazole-linked conjugate |
Alkylation and Arylation
The pyrazole N-H site undergoes cross-coupling:
-
Buchwald-Hartwig Amination : With aryl halides (e.g., bromobenzene) and Pd catalysts, forms N-aryl derivatives .
-
Suzuki-Miyaura Coupling : With boronic acids, yields biarylpyrazole-pyrrolidine complexes .
Table 5: Cross-Coupling Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Bromobenzene | Pd(OAc)₂, XPhos | N-Phenylpyrazole-pyrrolidine | |
| 4-Fluorophenylboronic acid | PdCl₂, K₂CO₃ | 4-Fluorobiaryl derivative |
Reduction Reactions
Selective reductions modify the pyrrolidine ring:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the pyrrolidine ring to a piperidine analog, altering conformational flexibility.
Multi-Component Reactions (MCRs)
Used in one-pot syntheses for complex scaffolds:
Key Mechanistic Insights
Scientific Research Applications
It appears the query contains a slight error in the chemical name. The correct name, according to the provided search results, is 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide. This compound features a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group.
Here's what is known about its applications:
Potential Applications
- Medicinal Chemistry and Organic Synthesis The unique structure, combining pyrazole and pyrrolidine moieties, suggests potential applications in medicinal chemistry and organic synthesis. This is due to its anticipated biological activities and chemical reactivity.
- Versatility in Synthetic Chemistry This compound's reactivity allows for the creation of a range of derivatives.
- Biological Activity The biological activity of 1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various pharmacological effects. The specific pathways and mechanisms involved are still under investigation, but the compound shows promise in areas such as anti-inflammatory and analgesic activities.
Pyrazoles in general and their applications
- A review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Two pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity as they potently suppressed the COX-2 activity .
- 1H-pyrazole-4-carboxylic acid ethyl esters have shown chemotaxis inhibitory activity .
- Pyrazoles have been used in the synthesis of biologically active molecules . They have been screened against bacterial strains, with some showing better antibacterial efficacy than standard drugs .
- Compounds containing a pyrazole ring have potential as tissue-selective androgen receptor modulators (SARM) .
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole with Analogous Compounds
Key Contrasts :
- Compared to diphenylpyrazoles (e.g., ), the pyrrolidine substituent may enhance water solubility and CNS permeability due to its amine functionality .
Physicochemical Properties
- Solubility : The pyrrolidine group in this compound likely improves aqueous solubility compared to purely aromatic analogs like 4-hydroxy-3,5-diphenyl-1H-pyrazole .
- Molecular Weight : At ~193 g/mol, the compound falls within Lipinski’s “Rule of Five” guidelines, suggesting favorable drug-likeness compared to larger analogs like Teneligliptin (~679 g/mol) .
Biological Activity
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is a compound belonging to the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles have gained attention due to their ability to act as scaffolds for various therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrrolidine with hydrazine derivatives, leading to the formation of the pyrazole ring. Various synthetic methods have been explored, including microwave-assisted synthesis and multicomponent reactions (MCR), which enhance yield and reduce reaction times. Studies indicate that employing different catalysts can influence the efficiency and selectivity of the synthesis process .
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies reported that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. In vitro studies indicated that this compound significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study showed that certain pyrazole compounds reduced TNF-α levels by up to 85% at specific concentrations .
Anticancer Properties
Emerging evidence suggests that pyrazole derivatives may possess anticancer activity. Compounds structurally similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical and experimental settings:
- Antimicrobial Efficacy : A study conducted on a series of substituted pyrazoles demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting MIC values as low as 12.5 µg/mL .
- Anti-inflammatory Activity : In a rat model of inflammation, a derivative of this compound was shown to reduce edema significantly compared to control groups treated with standard anti-inflammatory drugs .
- Anticancer Activity : Research involving human cancer cell lines indicated that certain pyrazole derivatives could inhibit tumor growth by inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
